molecular formula C14H14N4O4 B2898580 (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034254-59-4

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Cat. No.: B2898580
CAS No.: 2034254-59-4
M. Wt: 302.29
InChI Key: ZMPARLMBMWLGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone (CAS 2034254-59-4) is a synthetic small molecule with a molecular formula of C 14 H 14 N 4 O 4 and a molecular weight of 302.29 g/mol . The compound's structure is characterized by a piperazine core symmetrically functionalized with furan-2-carbonyl and 6-hydroxypyrimidin-4-yl moieties, making it a bis-acylpiperazine derivative of interest in medicinal chemistry and drug discovery. Structurally, this molecule is a compelling scaffold for pharmaceutical research. The piperazine ring is a common pharmacophore found in molecules that interact with central nervous system targets and various enzymes . The 6-hydroxypyrimidin-4-yl group is a key heterocycle in nucleoside analogues and has been identified as a critical feature in the development of potent enzyme inhibitors. Research on similar compounds has shown that the 4-(fluorobenzyl)piperazine moiety can serve as a key pharmacophore for the potent inhibition of enzymes like tyrosinase . Furthermore, piperazine-based structures have been extensively explored as inhibitors of targets such as human equilibrative nucleoside transporters (ENTs) and in the design of multitarget-directed ligands for neurodegenerative diseases . Researchers should note that compounds containing a furan ring, like the one present in this molecule, can undergo cytochrome P450-mediated oxidation to form reactive metabolites (such as epoxides or cis -enediones) . This property is an important consideration in metabolic stability and toxicity studies during lead compound optimization. This product is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-12-8-10(15-9-16-12)13(20)17-3-5-18(6-4-17)14(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPARLMBMWLGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves the following steps:

  • Furan-2-carboxylic acid: is first activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

  • The activated furan-2-carboxylic acid is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine .

  • The resulting 4-(furan-2-carbonyl)piperazine is further reacted with 6-hydroxypyrimidin-4-carboxylic acid under coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or alkyl halides .

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: : NaBH4, LiAlH4, in anhydrous ether or THF.

  • Substitution: : NH3, alkyl halides, in polar aprotic solvents like DMSO or DMF.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted piperazines or pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in studying enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and its analogues:

Compound Molecular Formula Molecular Weight Key Substituents Melting Point Synthetic Method Key Functional Groups
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone C₁₄H₁₃N₅O₄ 331.30 6-hydroxypyrimidin-4-yl, furan-2-carbonyl Not reported Likely involves coupling of 6-hydroxypyrimidine-4-carbonyl chloride with 1-(furan-2-carbonyl)piperazine (hypothesized) C=O (methanone), OH (pyrimidine)
4-(4-Aminophenyl)piperazin-1-ylmethanone C₁₆H₁₈N₄O₂ 310.34 4-aminophenyl, furan-2-carbonyl Not reported Nucleophilic aromatic substitution followed by nitro reduction C=O (methanone), NH₂ (aniline)
Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (53) C₁₈H₁₈N₆O₂ 362.38 1-methylpyrazolo-pyrimidine, furan-2-carbonyl 176–178°C PyBOP/DBU-mediated coupling in ACN C=O (methanone), pyrazolo-pyrimidine
Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (54) C₁₇H₁₅N₅O₂ 329.34 pyrrolo-triazine, furan-2-carbonyl 158–160°C PyBOP/DBU-mediated coupling in ACN C=O (methanone), pyrrolo-triazine
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone C₁₄H₁₃F₃N₄O₂ 326.27 6-trifluoromethylpyrimidin-4-yl, furan-2-carbonyl Not reported Not specified (commercially reported) C=O (methanone), CF₃ (pyrimidine)

Structural and Functional Insights

Substituent Effects on Physicochemical Properties :

  • The 6-hydroxypyrimidine group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogues with electron-withdrawing groups (e.g., trifluoromethyl in or methylsulfonyl in ). This may improve aqueous solubility but reduce membrane permeability.
  • Melting Points : Compounds with rigid heterocycles (e.g., pyrazolo-pyrimidine in 53 ) exhibit higher melting points (176–178°C) than those with less rigid systems (e.g., 54 at 158–160°C ). The target compound’s melting point is unreported but may fall within this range depending on crystallinity.

Synthetic Methodologies: Coupling Reagents: PyBOP/DBU in acetonitrile (ACN) is a common method for piperazine-heterocycle coupling, as seen in compounds 53 and 54 . The target compound may require similar conditions for methanone bond formation. Functional Group Compatibility: The hydroxyl group on pyrimidine may necessitate protective group strategies during synthesis to prevent side reactions, unlike trifluoromethyl or methyl groups in analogues .

Biological Relevance :

  • While the target compound’s bioactivity is unspecified, structurally similar compounds exhibit diverse applications. For example:

  • Compound 53 and 54 act as GPR55 receptor antagonists .
  • Pyrimidine-furanose derivatives (e.g., compound 6N ) show antifungal and anticancer activity.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core, followed by functionalization with the hydroxypyrimidine group. Key steps include:

  • Nucleophilic substitution to attach the piperazine-furan carbonyl moiety.
  • Reaction optimization : Temperature (60–80°C in DMF or THF), solvent polarity, and catalysts (e.g., Hünig’s base) significantly impact yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating high-purity product .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm connectivity of the piperazine, furan, and pyrimidine moieties. Key signals include the hydroxypyrimidine proton (~δ 12.5 ppm) and furan carbonyl carbon (~δ 160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 331.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-pyrimidine interactions) .

Advanced: How can computational modeling resolve contradictory biological activity data for this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., serotonin receptors or kinases). Compare results across multiple protein conformations to address variability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key interaction residues .
  • QSAR Analysis : Correlate structural features (e.g., furan ring planarity) with activity data to reconcile discrepancies .

Advanced: What strategies mitigate poor solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
  • pH Adjustment : Exploit the hydroxypyrimidine group’s acidity (pKa ~8.5) by buffering at pH 7.4–8.5 to enhance solubility .
  • Prodrug Derivatization : Temporarily esterify the hydroxyl group to improve bioavailability .

Basic: How to address low yields during the final coupling step of the synthesis?

Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility .
  • Stoichiometry Adjustment : Use a 1.2:1 molar ratio of pyrimidine to piperazine precursor to drive the reaction .

Advanced: What methodologies validate stereochemical purity in asymmetric analogs of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models .
  • X-ray Crystallography : Absolute configuration determination via anomalous dispersion effects .

Advanced: How to design comparative studies with structurally similar compounds to identify key pharmacophores?

Answer:

  • Scaffold Hopping : Replace the furan ring with thiophene or pyridine and assay activity changes .
  • Free-Wilson Analysis : Systematically modify substituents (e.g., hydroxyl → methoxy) to quantify group contributions .
  • Crystallographic Overlays : Superimpose X-ray structures with analogs to identify conserved binding motifs .

Basic: What purification techniques are recommended for removing by-products with similar polarity?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5% → 20% MeOH in DCM) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility .
  • Prep-TLC : Employ plates coated with fluorescent indicators for high-resolution separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.